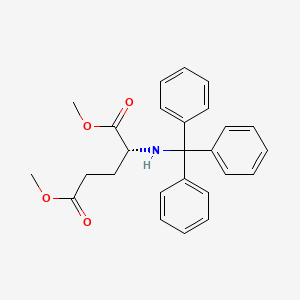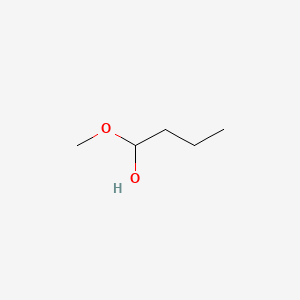![molecular formula C14H25NO6Si3 B12557714 Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- CAS No. 184031-88-7](/img/structure/B12557714.png)
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- is a specialized organosilicon compound It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon, oxygen, and organic groups This compound is notable for its unique structure, which includes a nitrophenoxypropyl group attached to a cyclotrisiloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water and catalyzed by strong organic bases such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and polydispersity of the resulting polysiloxanes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of non-dehydrated solvents, which simplifies the process and reduces costs. The catalysts used in the polymerization process are selected based on their Brønsted basicity and efficiency in proton transfer, ensuring high catalytic activity and efficient polymerization .
Análisis De Reacciones Químicas
Types of Reactions
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The silicon-oxygen bonds in the cyclotrisiloxane ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various chlorosilanes for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitrophenol derivatives, while reduction can produce aminophenoxypropyl derivatives.
Aplicaciones Científicas De Investigación
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mecanismo De Acción
The mechanism by which cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- exerts its effects involves the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction. The strong organic bases used as catalysts facilitate these activations through efficient proton transfer, leading to the formation of well-defined polysiloxanes .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylcyclotrisiloxane: Another cyclotrisiloxane with different organic groups attached.
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane: Contains phenyl groups instead of nitrophenoxypropyl groups.
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
Uniqueness
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- is unique due to the presence of the nitrophenoxypropyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation, setting it apart from other cyclotrisiloxanes .
Propiedades
Número CAS |
184031-88-7 |
|---|---|
Fórmula molecular |
C14H25NO6Si3 |
Peso molecular |
387.61 g/mol |
Nombre IUPAC |
2,2,4,4,6-pentamethyl-6-[3-(2-nitrophenoxy)propyl]-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C14H25NO6Si3/c1-22(2)19-23(3,4)21-24(5,20-22)12-8-11-18-14-10-7-6-9-13(14)15(16)17/h6-7,9-10H,8,11-12H2,1-5H3 |
Clave InChI |
CMRDFDSAZCNQMO-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O1)(C)CCCOC2=CC=CC=C2[N+](=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)

